2-Azabicyclo(2.2.1)heptane, 2-hydroxy-
Overview
Description
2-Azabicyclo(2.2.1)heptane, 2-hydroxy- is an organic compound with the molecular formula C6H11NO. It is a bicyclic structure containing a nitrogen atom and a hydroxyl group. This compound is also known by its IUPAC name, 2-hydroxy-2-azabicyclo[2.2.1]heptane. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-hydroxy-2-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the Hoffman-Loffler reaction of N-methylcyclohexylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-hydroxy-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-hydroxy-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and configuration.
2,7-Diazabicyclo[2.2.1]heptane: This compound contains two nitrogen atoms and is used in asymmetric synthesis and as a scaffold for natural product synthesis.
The uniqueness of 2-hydroxy-2-azabicyclo[2.2.1]heptane lies in its specific structural features and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity.
Properties
InChI |
InChI=1S/C6H10NO/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQSJNURLJIDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2[O] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006289 | |
Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85689-01-6 | |
Record name | 2-Azabicyclo(2.2.1)heptane, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085689016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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